
Amber furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amber furan is a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. It is a derivative of furan, which is known for its wide range of biological and pharmacological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a key intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amber furan can be synthesized through several methods, including:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of acidic catalysts to form furan derivatives.
Feist-Benary Synthesis: This method uses α-haloketones and β-dicarbonyl compounds under basic conditions to produce furans.
Gold-Catalyzed Cyclization: This method employs gold catalysts to cyclize diols and triols into furans in an aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. Furfural undergoes catalytic hydrogenation to produce furfuryl alcohol, which is then dehydrated to form furan. Further functionalization of furan leads to the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Amber furan undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield tetrahydrofuran, a valuable solvent in organic chemistry.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring, enhancing its reactivity and utility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Scientific Research Applications
Amber furan has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of amber furan involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
- Furfural
- Tetrahydrofuran
- Furan-2,5-dicarboxylic acid
Amber furan’s unique properties and wide range of applications make it a compound of significant interest in both academic and industrial research.
Properties
Molecular Formula |
C17H30O |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3a-ethyl-6,6,9a-trimethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran |
InChI |
InChI=1S/C17H30O/c1-5-17-10-7-13-15(2,3)8-6-9-16(13,4)14(17)11-18-12-17/h13-14H,5-12H2,1-4H3 |
InChI Key |
AYHBUKCLFLUGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C(CCCC3(C1COC2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




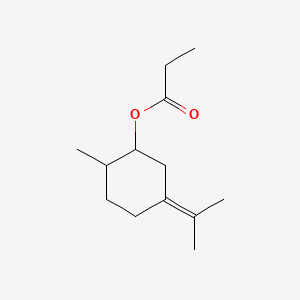
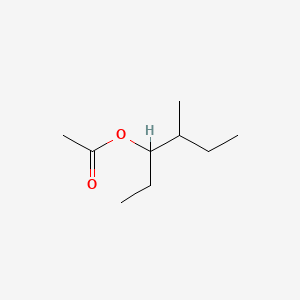
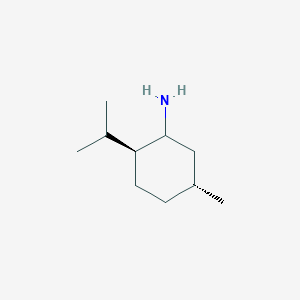
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
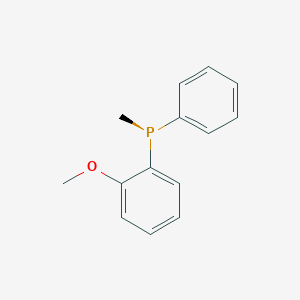
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

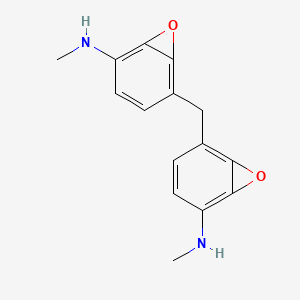
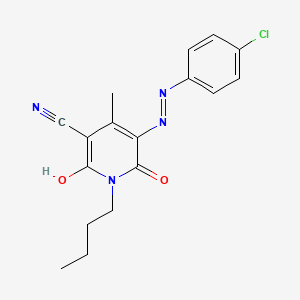
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
